molecular formula C12H14Br2O2 B582599 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran CAS No. 1257665-15-8

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B582599
CAS No.: 1257665-15-8
M. Wt: 350.05
InChI Key: IYZIDIBXMQILDD-UHFFFAOYSA-N
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Description

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H14Br2O2 It is characterized by the presence of a tetrahydropyran ring substituted with a 2,4-dibromophenoxy group

Scientific Research Applications

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found on the Sigma-Aldrich website . For detailed safety and hazard information, please refer to the MSDS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2,4-dibromophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The tetrahydropyran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the bromine atoms or to modify the phenoxy group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of lactones or phenolic compounds.

    Reduction: Formation of dehalogenated or hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is not well-documented. its effects are likely mediated through interactions with biological macromolecules such as proteins or nucleic acids. The bromine atoms and the phenoxy group may play a role in binding to specific molecular targets, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dichlorophenoxy)methyl)tetrahydro-2H-pyran
  • 2-((2,4-Difluorophenoxy)methyl)tetrahydro-2H-pyran
  • 2-((2,4-Diiodophenoxy)methyl)tetrahydro-2H-pyran

Uniqueness

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of bromine atoms, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

IUPAC Name

2-[(2,4-dibromophenoxy)methyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Br2O2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZIDIBXMQILDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682176
Record name 2-[(2,4-Dibromophenoxy)methyl]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-15-8
Record name 2H-Pyran, 2-[(2,4-dibromophenoxy)methyl]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-Dibromophenoxy)methyl]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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